4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile
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Overview
Description
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with a suitable nitrile compound under specific conditions. One common synthetic route includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline ring or the nitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent physiological responses .
Comparison with Similar Compounds
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile can be compared with other quinoline derivatives, such as:
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid: This compound has a similar structure but with a different side chain, leading to variations in its chemical and biological properties.
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methylbenzene: This derivative has a benzene ring instead of a nitrile group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63136-76-5 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]pentanenitrile |
InChI |
InChI=1S/C14H16N2O2/c1-10(3-2-8-15)18-12-5-6-13-11(9-12)4-7-14(17)16-13/h5-6,9-10H,2-4,7H2,1H3,(H,16,17) |
InChI Key |
DPRNQKIADLWWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)OC1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
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